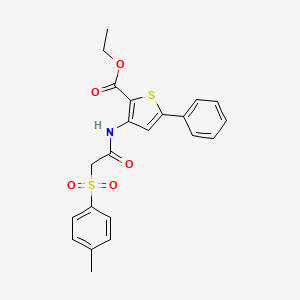

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by heterocyclization of various substrates .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol and a density of 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate and its derivatives play a significant role in organic synthesis, offering pathways to create complex molecules with potential biological activities. For instance, the highly efficient one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights the utility of thiophene derivatives in synthesizing pharmacologically relevant compounds. This method provides a mild, convenient operation with excellent yields and is environmentally benign, illustrating the compound's versatility in facilitating diverse chemical transformations (Xiao-qing Li & Lan-zhi Wang, 2014).

Antimicrobial and Antifungal Applications

The compound has shown promise in the synthesis of derivatives with potent antimicrobial and antifungal properties. Research indicates that certain derivatives exhibit more potent activity than standard drugs against various microbial strains, demonstrating their potential as novel anti-microbial agents (Y. Mabkhot et al., 2015). Such findings underscore the importance of thiophene derivatives in developing new therapeutic options for infectious diseases.

Anti-proliferative and Tumor Cell Selectivity

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate derivatives have demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This includes a novel class of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma and prostate cancer cells. These compounds show potential for targeted cancer therapy due to their high selectivity and potency at inhibiting tumor cell growth (Joice Thomas et al., 2017).

Contribution to Heterocyclic Chemistry

The synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity illustrates the compound's role in expanding the repertoire of heterocyclic chemistry. These efforts aim to produce cyclized systems with significant biological activities, emphasizing the strategic importance of thiophene derivatives in medicinal chemistry and drug discovery processes (R. Mohareb et al., 2016).

Mécanisme D'action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods, novel structural prototypes, and more effective pharmacological activities.

Propriétés

IUPAC Name |

ethyl 3-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(13-19(29-21)16-7-5-4-6-8-16)23-20(24)14-30(26,27)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZRABSSYZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[(cycloheptylideneamino)oxy]-](/img/structure/B2649831.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B2649835.png)

![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)

![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)

![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)